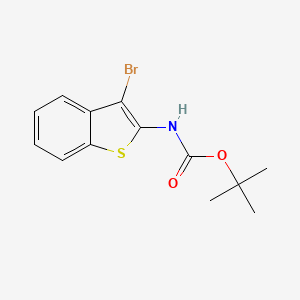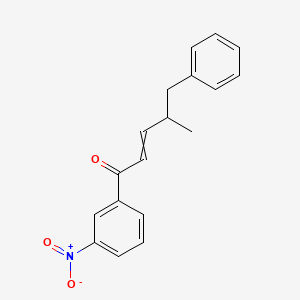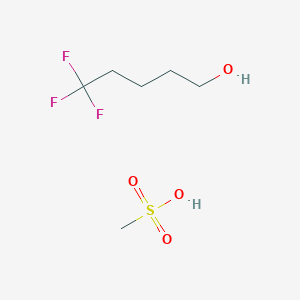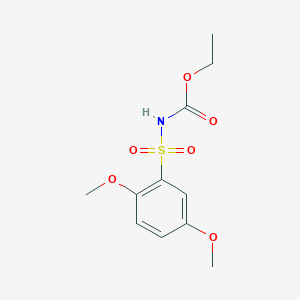
Ethyl (2,5-dimethoxybenzene-1-sulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2,5-dimethoxybenzene-1-sulfonyl)carbamate is an organic compound that features a benzene ring substituted with two methoxy groups and a sulfonylcarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2,5-dimethoxybenzene-1-sulfonyl)carbamate typically involves the sulfonylation of 2,5-dimethoxybenzene followed by the introduction of the carbamate group. The process can be summarized as follows:
Sulfonylation: 2,5-dimethoxybenzene is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine to form 2,5-dimethoxybenzenesulfonyl chloride.
Carbamate Formation: The resulting sulfonyl chloride is then reacted with ethyl carbamate (urethan) in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Electrophilic Aromatic Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups and the sulfonyl group.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitrating agents in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Substituted sulfonyl derivatives.
Oxidation: Oxidized methoxy or sulfonyl derivatives.
Reduction: Reduced methoxy or sulfonyl derivatives.
Applications De Recherche Scientifique
Ethyl (2,5-dimethoxybenzene-1-sulfonyl)carbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl (2,5-dimethoxybenzene-1-sulfonyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The sulfonylcarbamate group can act as a functional moiety that interacts with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy groups can also participate in hydrogen bonding and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
- Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamate
- Ethyl (3,4-dimethoxybenzene-1-sulfonyl)carbamate
- Ethyl (2,5-dimethoxybenzene-1-sulfonyl)urea
Uniqueness: this compound is unique due to the specific positioning of the methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. The combination of the sulfonyl and carbamate groups also provides distinct chemical properties that can be exploited in various applications.
Propriétés
Numéro CAS |
90096-46-1 |
|---|---|
Formule moléculaire |
C11H15NO6S |
Poids moléculaire |
289.31 g/mol |
Nom IUPAC |
ethyl N-(2,5-dimethoxyphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H15NO6S/c1-4-18-11(13)12-19(14,15)10-7-8(16-2)5-6-9(10)17-3/h5-7H,4H2,1-3H3,(H,12,13) |
Clé InChI |
IBRYMBHBIFUUJB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NS(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



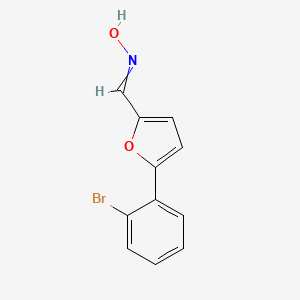
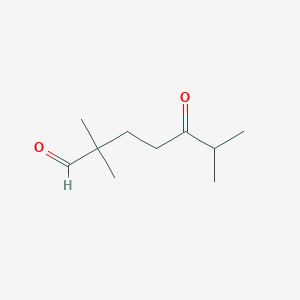

![(3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one](/img/structure/B14393689.png)
![1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14393713.png)


![6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B14393734.png)

